7-Amino-1-heptanol

Overview

Description

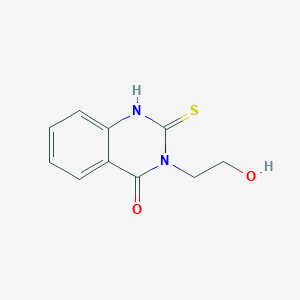

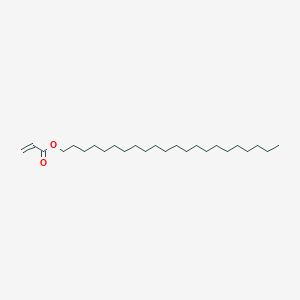

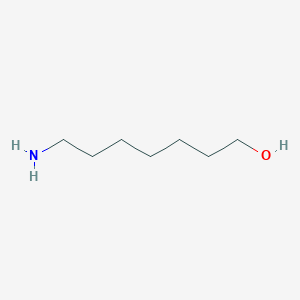

7-Amino-1-heptanol (7AH) is an organic compound that is widely used in scientific research and laboratory experiments. It is a monocarboxylic acid amide with the chemical formula C7H17NO. 7AH is an important intermediate in the synthesis of various drugs, antibiotics, and other biologically active compounds. In addition, it has potential applications in biocatalysis and biotechnology.

Scientific Research Applications

Antibacterial Properties

7-Amino-1-heptanol derivatives, specifically in the form of chiral quinolones, have demonstrated potent antibacterial activity against a range of bacterial pathogens. These compounds, due to their stereochemical and physicochemical properties, exhibit effectiveness against both Gram-positive and Gram-negative bacteria (Kimura et al., 1994). Furthermore, novel quinolines incorporating this compound derivatives have been synthesized and shown to have significant antibacterial activity, particularly against respiratory pathogens (Odagiri et al., 2013).

Peptide Synthesis and Biochemical Applications

This compound and its analogues play a crucial role in peptide synthesis. For example, amino acid heptyl esters derived from 1-heptanol are used in the synthesis of dipeptides, providing insights into enzymatic reactions and peptide bond formation (Braun et al., 1991). Additionally, the synthesis of various peptides containing 7-azabicycloheptane amino acids, which are conformationally constrained, has been reported, contributing to the development of peptidomimetics (Campbell & Rapoport, 1996).

Anticancer and Antiangiogenic Activity

Compounds derived from or related to this compound, like Angiotensin-(1-7), have been explored for their anti-cancer and antiangiogenic properties. Studies have shown that Angiotensin-(1-7) inhibits tumor growth and angiogenesis in human lung cancer, highlighting its potential as a therapeutic agent (Soto-Pantoja et al., 2009). Additionally, this compound has demonstrated significant antiangiogenic activity in other cancer types, such as breast cancer (Cook et al., 2010).

Neuropharmacology

In the field of neuropharmacology, derivatives of this compound have shown promising results. For instance, heptapeptides like SP1-7 and their analogs have been evaluated for their potential in alleviating signs of allodynia and acute pain, which is significant in the treatment of neuropathic pain conditions (Carlsson-Jonsson et al., 2014).

Molecular Probing and Analytical Chemistry

This compound derivatives have been used as molecular probes. For example, the fluorescence emission properties of 7-azatryptophan in reverse micellar environments provide insights into protein structure and dynamics, and are useful in studying water-restricted environments (Guharay & Sengupta, 1996).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.

Mode of Action

The exact mode of action of 7-Amino-1-heptanol is not well-documented. As an intermediate in organic synthesis, its role would depend on the specific reactions it is involved in. It may act as a nucleophile, donating its amino group in reactions, or it could be involved in other types of chemical transformations .

Pharmacokinetics

As a small, polar molecule, it is likely to have good water solubility, which could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound would depend on the specific context of its use. As an intermediate in organic synthesis, its effects would be determined by the final products of the synthesis .

Biochemical Analysis

Biochemical Properties

7-Amino-1-heptanol plays a significant role in biochemical reactions, particularly in the synthesis of amides and other derivatives. It interacts with a variety of enzymes and proteins, including amino acid decarboxylases and transaminases, which facilitate the conversion of amino acids into corresponding amides and other products . The hydroxyl group in this compound allows it to form hydrogen bonds with other biomolecules, enhancing its solubility and reactivity in aqueous environments .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage . Conversely, it can activate other enzymes by stabilizing their active conformations . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard laboratory conditions but may degrade when exposed to high temperatures or strong acids . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain metabolic pathways and improve cellular function . At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of long-chain alcohols and amides . It interacts with enzymes such as 2-isopropylmalate synthase and other dehydrogenases, which facilitate the conversion of keto acids into alcohols and other products . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can be actively transported across cell membranes by amino acid transporters and may accumulate in certain cellular compartments . These interactions influence its localization and concentration within different tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is often found in the cytoplasm and can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through interactions with targeting proteins . These localizations can affect its activity and function within the cell .

Properties

IUPAC Name |

7-aminoheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJSXYQQYWMITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553270 | |

| Record name | 7-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19243-04-0 | |

| Record name | 7-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.